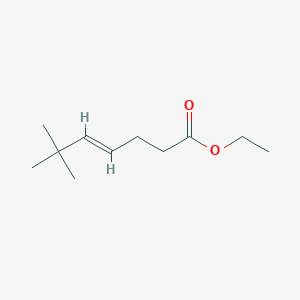

Ethyl 6,6-dimethylhept-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6,6-dimethylhept-4-enoate is a chemical compound with the CAS Number: 1807941-96-3 . It has a molecular weight of 184.28 and its IUPAC name is ethyl (E)-6,6-dimethylhept-4-enoate . It is in liquid form .

Molecular Structure Analysis

The molecular formula of Ethyl 6,6-dimethylhept-4-enoate is C11H20O2 . The Inchi Code is 1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+ .Physical And Chemical Properties Analysis

Ethyl 6,6-dimethylhept-4-enoate is a liquid . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique

Photochromic Diarylethene Precursors

A study highlights the base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate leading to photochromic diarylethene. This compound, with a 4-hydroxy-4-methylcyclopent-2-ene-1-one ethene bridge, serves as a versatile precursor for producing photoactive compounds with customizable properties for potential applications in optical storage and photo-switching devices (Lvov et al., 2017).

Crystal Packing Studies

Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate explores its unique crystal packing, dominated by N⋯π and O⋯π interactions. This insight into molecular interactions could inform the design of novel materials and enhance our understanding of solid-state properties of similar ethyl esters (Zhang et al., 2011).

Synthetic Routes to Bicyclic Lactones

Another study describes the synthesis of a bicyclic lactone containing a bridgehead hydroxy group using ethyl (E)-3-(dimethylphenylsilyl)-7,8-epoxyoct-2-enoate. This work highlights a route to structures present in biologically and medicinally relevant natural products, demonstrating the utility of ethyl esters in complex molecule synthesis (Das et al., 2018).

Precursors in Materials Science

A critical review on metal alkanoates, with a focus on metal 2-ethylhexanoates, reveals their widespread application as precursors in materials science. These compounds are employed in catalysts for ring-opening polymerizations and in the painting industry, highlighting the broad utility of ethyl esters in various industrial applications (Mishra et al., 2007).

Diagnostic Imaging in Alzheimer's Disease

Research using a hydrophobic radiofluorinated derivative of an ethyl ester for positron emission tomography illustrates the potential of ethyl esters in diagnostic imaging, particularly for identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Safety and Hazards

The safety information for Ethyl 6,6-dimethylhept-4-enoate includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

Propriétés

IUPAC Name |

ethyl (E)-6,6-dimethylhept-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLMJNSFPVTGSN-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC=CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC/C=C/C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,6-dimethylhept-4-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

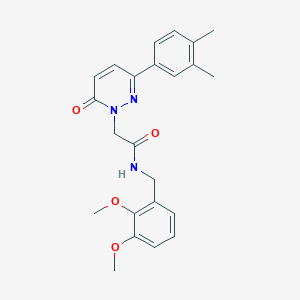

![2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid](/img/structure/B2993512.png)

![2-Chloro-1-[2-(2-fluorophenyl)-4-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B2993516.png)

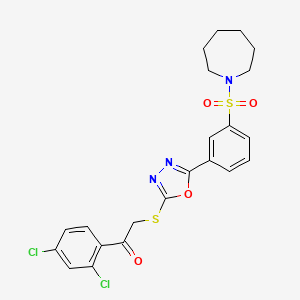

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2993517.png)

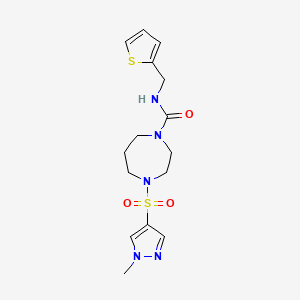

![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)